(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol
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Overview
Description
(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol is a complex organic compound that features a chromen-2-ol backbone with a trifluoromethyl group, a hydroxyimino group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photoredox catalysis and high-throughput screening to optimize reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted chromen-2-ol compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of (4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the hydroxyim
Properties
IUPAC Name |
(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-1-2-8-6(3-5)7(15-17)4-9(16,18-8)10(12,13)14/h1-3,16-17H,4H2/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYMAYEBAWIIK-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)C2=C(C=CC(=C2)Cl)OC1(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/O)/C2=C(C=CC(=C2)Cl)OC1(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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